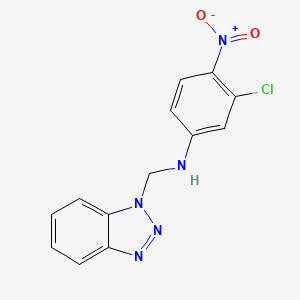

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzotriazole derivatives, such as N-(1H-benzotriazol-1-ylmethyl) compounds, are often used in synthetic chemistry as versatile intermediates . They have been used in the synthesis of various heterocyclic and non-heterocyclic frameworks .

Synthesis Analysis

Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis

The solid-state structure of similar compounds, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that these types of compounds crystallize forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .科学的研究の応用

Mannich Bases and Hydrogen Bonding Properties

The solid-state structure of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline reveals that it crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. This choice of hydrogen-bonding mode is significant for its behavior and reactivity . Mannich bases, including this compound, have been widely studied for their synthetic versatility. Benzotriazole methodology plays a crucial role in amino-alkylations, broadening the utility of Mannich-type condensations. Specifically, phenols are selectively aminoalkylated in the ortho position using benzotriazole-mediated reactions .

Fluorescent Properties and Coumarin Derivatives

Benzotriazole derivatives often exhibit interesting fluorescence properties. For instance, related compounds like 7-N,N-diethylamino-3-(benzotriazol-1-yl)coumarin and 7-N,N-diethylamino-3-(benzotriazol-2-yl)coumarin display strong blue and blue-green emissions under UV light excitation . These fluorescent properties make them valuable in materials science, sensors, and imaging applications.

Solid-Phase Peptide Synthesis

O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) is a coupling reagent commonly used in solid-phase peptide synthesis. It effectively suppresses racemization during peptide bond formation. Although not directly related to our compound, understanding the role of benzotriazole derivatives in peptide chemistry provides context for their broader applications .

将来の方向性

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-7-9(5-6-12(10)19(20)21)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXLXDHIYWSJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2835736.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)

![2-Chloro-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2835738.png)

![3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2835740.png)

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)

![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)

![5-bromo-2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2835756.png)

![2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2835757.png)

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)